2,3-Dimethylbenzoic acid CAS number and properties
2,3-Dimethylbenzoic acid CAS number and properties
An In-depth Technical Guide to 2,3-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbenzoic acid, also known by synonyms such as Hemellitic acid and vic.-o-Xylylic acid, is an aromatic carboxylic acid with the chemical formula C₉H₁₀O₂.[1][2] Its structure, featuring a benzoic acid core with two methyl groups at the 2 and 3 positions, makes it a valuable intermediate and building block in various fields of chemical synthesis.[3] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, applications, and safety information.
Chemical and Physical Properties
2,3-Dimethylbenzoic acid is a white to off-white crystalline powder.[3] It is functionally related to benzoic acid.[2] Key quantitative properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 603-79-2 | [1][2][3] |
| Molecular Formula | C₉H₁₀O₂ | [1][4] |
| Molecular Weight | 150.17 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3][5] |
| Melting Point | 144-146 °C | [3][6] |
| Boiling Point | 281.5 ± 9.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Flash Point | 129.6 ± 13.4 °C | [3] |
| pKa | 4.02 | [7] |
| Solubility in water | Very soluble | [7] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 2,3-dimethylbenzoic acid | [2][4] |
| InChI | InChI=1S/C9H10O2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H,10,11) | [2][6] |
| InChIKey | RIZUCYSQUWMQLX-UHFFFAOYSA-N | [4][6] |
| SMILES | CC1=C(C(=CC=C1)C(=O)O)C | [2][4] |
| EC Number | 210-058-0 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,3-Dimethylbenzoic acid. Key spectral data are summarized below.
Table 3: Spectroscopic Data Summary
| Spectroscopy | Key Features | Reference |
| ¹H NMR | Spectra available for reference. | [8] |
| ¹³C NMR | Spectra available for reference. | [8] |
| IR | Spectra available for reference. | [2][9] |
| Mass Spectrometry | Spectra available for reference. | [2] |
Experimental Protocols
Synthesis of 2,3-Dimethylbenzoic Acid from o-Xylene (B151617)
A common synthetic route to 2,3-Dimethylbenzoic acid involves the reaction of o-xylene.[10] While specific reaction conditions can vary, a general procedure is outlined below.
Materials:
-
o-Xylene
-
A suitable carboxylating agent (e.g., carbon dioxide with a strong base)
-
An appropriate solvent (e.g., ether)
-
Hydrochloric acid (1 mol/L)
-
Sodium hydroxide (B78521) solution (10% w/w)
Procedure:
-
The reaction is initiated by treating o-xylene with a carboxylating agent in a suitable solvent.
-
Upon completion of the reaction, 150 mL of water is added, and the mixture is stirred for 30 minutes.[11]
-
The reaction mixture is then extracted three times with 50 mL of ether.[11]
-
The organic phases are combined, concentrated, and dried to yield the crude 2,3-dimethylbenzoic acid as an off-white solid.[11]
Purification by Recrystallization
The crude product can be purified to obtain a white solid.
Procedure:
-
The crude 2,3-dimethylbenzoic acid is dissolved in 20 mL of a 10% (w/w) sodium hydroxide solution.[11]
-
The solution is filtered to remove any insoluble matter.[11]
-
The pH of the filtrate is adjusted to 1 using 1 mol/L hydrochloric acid and left to stand at room temperature for 60 minutes to allow for precipitation.[11]
-
For further crystallization, the mixture is cooled to -10°C.[11]
-
The resulting crystals are collected by filtration and dried to yield pure, white 2,3-dimethylbenzoic acid.[11]
Spectroscopic Characterization
For characterization, standard spectroscopic techniques are employed.
-
NMR Spectroscopy: A small sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer.[12]
-
IR Spectroscopy: The infrared spectrum can be obtained using techniques such as KBr pellet or Attenuated Total Reflectance (ATR).[2][9]
-
Mass Spectrometry: The molecular weight and fragmentation pattern can be determined using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[2]
Applications in Research and Drug Development
2,3-Dimethylbenzoic acid serves as a key intermediate in the synthesis of various biologically active molecules.
-
Veterinary Medicine: It is a crucial precursor in the production of medetomidine, a sedative and analgesic agent used in veterinary medicine.[3][13]
-
Trypanosoma brucei Inhibitors: It is used as a reagent in the synthesis of pyridyl benzamides, which are being investigated as inhibitors for the kinetoplastid Trypanosoma brucei, the parasite responsible for African sleeping sickness.[3][11]
-
Neuroactive Compounds: It is also a reagent in the synthesis of 2,3-Dihydro-1H-isoindole-4-carboxylic Acid derivatives, which are explored for the treatment of various neurological and psychiatric disorders, including neurodegenerative diseases, depression, and anxiety.[11]
-
Organic Synthesis: Beyond specific pharmaceutical applications, it is a versatile reagent in broader organic synthesis for creating complex organic molecules for materials science and agrochemicals.[13] Benzoic acid and its derivatives have shown potential in cancer research.[14][15]
Safety and Handling
2,3-Dimethylbenzoic acid is classified as an irritant.[2]
-
Hazards: It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][16][17]
-
Handling: Handle with gloves, and use proper glove removal techniques.[16] Avoid dust formation and breathing dust, vapor, mist, or gas.[7][16] Ensure adequate ventilation.[16] Wash thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents.[7]
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[7] In all cases of exposure, seek medical attention.[7]
-
Logical Workflow
The following diagram illustrates the general workflow from synthesis to characterization and application of 2,3-Dimethylbenzoic acid.
Caption: Workflow for Synthesis and Analysis of 2,3-Dimethylbenzoic Acid.
References
- 1. scbt.com [scbt.com]
- 2. 2,3-Dimethylbenzoic acid | C9H10O2 | CID 11782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. 2,3-DIMETHYLBENZOIC ACID | CAS 603-79-2 [matrix-fine-chemicals.com]
- 5. 2,3-Dimethylbenzoic Acid | 603-79-2 | TCI AMERICA [tcichemicals.com]
- 6. 2,3-Dimethylbenzoic acid 98 603-79-2 [sigmaaldrich.com]
- 7. 2,3-Dimethylbenzoic acid(603-79-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. 2,3-Dimethylbenzoic acid(603-79-2) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 2,3-Dimethylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. 2,3-Dimethylbenzoic acid | 603-79-2 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. capotchem.com [capotchem.com]
- 17. chemical-label.com [chemical-label.com]
